Enhanced Hydrogen Bonding Capacity Drives Higher Topological Polar Surface Area vs. Parent Benzofuran-2-carboxylic Acid
The presence of the 7-hydroxy group increases the hydrogen bond donor count from 1 to 2 and hydrogen bond acceptor count from 3 to 4, resulting in a significantly higher topological polar surface area (TPSA) of 70.7 Ų compared to 50.4 Ų for unsubstituted benzofuran-2-carboxylic acid [1][2]. This modification is predicted to improve aqueous solubility and reduce passive membrane permeability, a critical consideration for optimizing pharmacokinetic profiles [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 70.7 Ų |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid (CAS 496-41-3) TPSA = 50.4 Ų |
| Quantified Difference | +20.3 Ų (+40%) |
| Conditions | Computed property (PubChem, Cactvs 3.4.8.18) |
Why This Matters
TPSA >60 Ų is a common threshold for oral drug absorption; the 7-hydroxy compound surpasses this threshold, potentially reducing off-target promiscuity and improving solubility-limited absorption relative to the unsubstituted analog [1].
- [1] PubChem. 7-Hydroxybenzofuran-2-carboxylic acid. PubChem CID 14468443. View Source
- [2] PubChem. Benzofuran-2-carboxylic acid. PubChem CID 11799. View Source
